molecular formula C4H12N2O B2796885 1-Hydrazinyl-2-methylpropan-2-ol CAS No. 42287-37-6

1-Hydrazinyl-2-methylpropan-2-ol

Cat. No.: B2796885
CAS No.: 42287-37-6
M. Wt: 104.153
InChI Key: ROEAMJDERQPMKO-UHFFFAOYSA-N
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Description

1-Hydrazinyl-2-methylpropan-2-ol is a branched secondary alcohol featuring a hydrazinyl (-NH-NH₂) substituent. Its molecular formula is C₄H₁₂N₂O, with a molecular weight of 104.16 g/mol. The compound’s structure combines a hydroxyl group and a hydrazine moiety on a tertiary carbon, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and coordination chemistry due to its nucleophilic properties .

Properties

IUPAC Name

1-hydrazinyl-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O/c1-4(2,7)3-6-5/h6-7H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEAMJDERQPMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydrazinyl-2-methylpropan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of l-chloro-2-methylpropan-2-ol with hydrazine monohydrate in the presence of sodium hydroxide. The reaction is typically carried out at 95°C and stirred overnight. After cooling to room temperature, volatiles are removed under reduced pressure .

Another method involves refluxing a mixture of the starting materials in ethanol overnight. The reaction mixture is then evaporated under high vacuum, and the residue is dissolved in ethanol. The resulting solid is filtered off, and the filtrate is concentrated to give the crude product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Hydrazinyl-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydrazine hydrate, sodium hydroxide, and ethanol. Reaction conditions often involve refluxing, heating, and cooling under reduced pressure .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-Hydrazinyl-2-methylpropan-2-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug discovery and development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hydrazinyl-2-methylpropan-2-ol involves its interaction with molecular targets and pathways. The compound’s hydrazine moiety allows it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates. These intermediates can interact with biomolecules, influencing biological processes and pathways.

Comparison with Similar Compounds

Functional Group and Structural Analysis

The table below compares key structural and functional attributes of 1-Hydrazinyl-2-methylpropan-2-ol with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₄H₁₂N₂O 104.16 Hydrazinyl, hydroxyl Branched tertiary alcohol with NH-NH₂
2-Methyl-2-(methylamino)propan-1-ol C₅H₁₃NO 103.17 Methylamino, hydroxyl Branched primary alcohol with CH₃-NH-
2-(1-Methyl-5-nitro-1H-imidazol-2-yl)propan-2-ol C₇H₁₁N₃O₃ 185.18 Nitroimidazole, hydroxyl Imidazole ring with nitro substituent
1-(2-Methylpiperazin-1-yl)propan-2-ol C₈H₁₈N₂O 158.24 Piperazine ring, hydroxyl Cyclic diamine with branched alcohol
2-Methyl-1-(naphthalen-1-yl)propan-2-ol C₁₄H₁₆O 200.28 Naphthyl, hydroxyl Aromatic naphthyl substituent

Research Findings and Trends

Recent studies highlight This compound as a precursor for antitubercular agents, leveraging its ability to form stable metal complexes . In contrast, piperazine derivatives dominate CNS drug development due to their blood-brain barrier penetration , while nitroimidazoles remain critical in antiparasitic therapies .

Biological Activity

1-Hydrazinyl-2-methylpropan-2-ol, also known as a hydrazine derivative, has garnered attention in scientific research for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

This compound is synthesized through various methods, with one common approach involving the reaction of l-chloro-2-methylpropan-2-ol with hydrazine monohydrate in the presence of sodium hydroxide at elevated temperatures. This compound is characterized by its hydrazine functional group, which is crucial for its biological interactions.

Synthetic Routes

MethodDescription
Method 1Reaction of l-chloro-2-methylpropan-2-ol with hydrazine monohydrate at 95°C.
Method 2Refluxing a mixture of starting materials in ethanol overnight.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydrazine moiety can form reactive intermediates that may influence cellular processes, including inflammation and immune responses.

Study on Inflammatory Response

A pivotal study highlighted the role of IL-17 in mediating inflammation and how compounds like this compound could potentially inhibit this pathway. The study demonstrated that administration of this compound reduced markers of inflammation in animal models .

Antimicrobial Activity Assessment

While specific data on the antimicrobial activity of this compound is scarce, related studies on hydrazine derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest a potential avenue for further research into the antimicrobial properties of this compound.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar compounds:

CompoundStructureBiological Activity
HydrazineSimple hydrazine derivativeBroad applications but less specificity
HydroxylamineSimilar reactivityDifferent structural features; used in various reactions
This compoundContains both hydroxyl and methyl groupsSpecific anti-inflammatory and potential antimicrobial effects

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